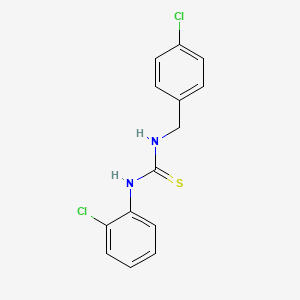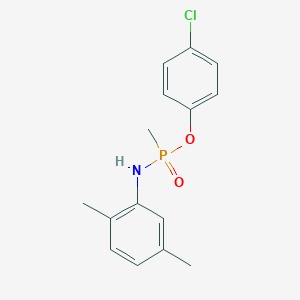
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea, also known as CCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom in the thiocarbonyl group. CCT has been shown to possess a range of interesting biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are important structures in cells that are involved in a variety of cellular processes, including cell division. By inhibiting the activity of tubulin, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can disrupt the formation of microtubules and inhibit cell division.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been shown to possess a range of interesting biochemical and physiological effects. In addition to its potential applications in cancer treatment and the treatment of neurodegenerative diseases, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been shown to possess anti-inflammatory and anti-oxidant properties. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis. N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been shown to possess anti-oxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea is a stable compound that can be stored for long periods of time without significant degradation. However, one limitation of using N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in lab experiments is that it can be toxic to cells at high concentrations. Therefore, care must be taken to ensure that the concentration of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea used in experiments is appropriate for the cell type being studied.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea. One area of research that is of particular interest is the development of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea analogs that possess improved properties such as increased potency or decreased toxicity. Additionally, research on the mechanism of action of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea could lead to the development of new drugs that target the same enzymes as N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea but with improved specificity and efficacy. Finally, research on the potential applications of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea in the treatment of other diseases such as diabetes and cardiovascular disease could lead to the development of new treatments for these conditions.
Synthesemethoden
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-chlorobenzylamine with 2-chlorophenyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea as a white crystalline solid with a melting point of approximately 189-190°C.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has been extensively studied for its potential applications in scientific research. One area of research where N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has shown promise is in the field of cancer treatment. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be due to N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea's ability to inhibit the activity of certain enzymes that are involved in cell growth and division.
N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea can inhibit the aggregation of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. This effect is thought to be due to N-(4-chlorobenzyl)-N'-(2-chlorophenyl)thiourea's ability to bind to the beta-amyloid protein and prevent its aggregation.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-chlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJVESQDAZXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-chlorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)

![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)